molecular formula C27H28N4O3S B2526199 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,5-dimethylbenzamide CAS No. 886888-58-0

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,5-dimethylbenzamide

Cat. No. B2526199
CAS RN: 886888-58-0
M. Wt: 488.61
InChI Key: MCUXXDXWGOAHNG-UHFFFAOYSA-N
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Description

“N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,5-dimethylbenzamide” is a chemical compound with the molecular formula C29H26N4O3S. It has a molecular weight of 510.6 g/mol . This compound is part of the imidazole class of compounds, which are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of imidazole compounds, including “N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,5-dimethylbenzamide”, often involves the use of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties . This modification can lead to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .


Molecular Structure Analysis

The molecular structure of “N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,5-dimethylbenzamide” includes a benzimidazole ring, a piperidine ring, and a sulfonyl group . The benzimidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

“N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,5-dimethylbenzamide” has a molecular weight of 510.6 g/mol. It has a XLogP3-AA value of 5, indicating its lipophilicity. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors. The compound has a rotatable bond count of 5. Its exact mass and monoisotopic mass are both 510.17256188 g/mol. It has a topological polar surface area of 104 Ų. The compound has a complexity of 891 .

Scientific Research Applications

Therapeutic Potential

Imidazole, a core component of this compound, has a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antitumor Activity

2-Phenylbenzimidazoles, which are structurally similar to the compound , have been found to exert their antitumor activity by acting mainly as protein kinase inhibitors, topoisomerase inhibitors, heparanase inhibitors, gonadotropin releasing hormone (GnRH) receptor inhibitors, alkylating agents, and antiangiogenic agents .

Antimicrobial Activity

Imidazole-based compounds have shown significant antimicrobial activity. For instance, silver (I) complexes of benzimidazole have demonstrated antimicrobial activity against S. epidermidis, S. aureus and C. albicans .

Solar Cells and Optical Applications

Imidazole-based compounds are being researched for use in dyes for solar cells and other optical applications .

Functional Materials

Imidazole and its derivatives are being explored for their potential in the development of functional materials .

Catalysis

Imidazole-based compounds are being used in catalysis .

Synthesis of Other Compounds

Imidazole is an important synthon in the development of new drugs . It is also used in the synthesis of other complex organic compounds .

properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-18-15-19(2)17-21(16-18)27(32)28-22-7-9-23(10-8-22)35(33,34)31-13-11-20(12-14-31)26-29-24-5-3-4-6-25(24)30-26/h3-10,15-17,20H,11-14H2,1-2H3,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUXXDXWGOAHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,5-dimethylbenzamide

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